Benzyl 4-bromophenylcarbamate
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Overview
Description
Benzyl 4-bromophenylcarbamate is an organic compound with the molecular formula C14H12BrNO2. It is a derivative of carbamic acid, where the hydrogen atom of the carbamate group is replaced by a benzyl group and the phenyl ring is substituted with a bromine atom at the para position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 4-bromophenylcarbamate can be synthesized through the reaction of 4-bromophenyl isocyanate with benzyl alcohol. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane or toluene. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for further applications .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carbamates with different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, and various nucleophiles (amines, thiols).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted carbamates with different functional groups.
- Oxidized or reduced derivatives of the original compound .
Scientific Research Applications
Benzyl 4-bromophenylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl 4-bromophenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbamate group play crucial roles in its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Benzyl carbamate: Lacks the bromine substitution, making it less reactive in certain chemical reactions.
4-Bromophenyl carbamate: Does not have the benzyl group, which affects its solubility and reactivity.
Phenyl carbamate: A simpler structure without the bromine or benzyl groups, leading to different chemical properties.
Uniqueness: Benzyl 4-bromophenylcarbamate is unique due to the presence of both the benzyl and bromine substituents, which confer distinct chemical and biological properties. These features make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
benzyl N-(4-bromophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIRMVQVHNCXEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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